Tak-683 (tfa)
Description
Overview of Kisspeptin (B8261505) and the KISS1 Receptor (KISS1R) in Neuroendocrine Regulation
Kisspeptins are a family of peptide hormones that are now recognized as master regulators of the neuroendocrine-reproductive axis. karger.com These peptides are the products of the KISS1 gene and exert their effects by binding to a specific G protein-coupled receptor known as the KISS1 receptor (KISS1R), formerly called GPR54. nih.govgremjournal.com The discovery of kisspeptin and its receptor has revolutionized our understanding of reproductive neuroendocrinology. frontiersin.org
The kisspeptin/KISS1R signaling system is a critical upstream regulator of gonadotropin-releasing hormone (GnRH) neurons, which are the primary drivers of the reproductive axis in mammals. nih.govnih.gov Kisspeptins are potent stimulators of GnRH secretion, and in turn, GnRH release from the hypothalamus triggers the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland. karger.comfrontiersin.org This signaling cascade is fundamental for the onset of puberty and the maintenance of fertility in adulthood. frontiersin.org The expression of the Kiss1 gene is, in turn, regulated by a variety of internal and external cues, including sex steroids like estradiol (B170435) and testosterone (B1683101), metabolic factors, and even seasonal changes. nih.gov
Role of the Hypothalamic-Pituitary-Gonadal (HPG) Axis in Physiological Processes
The hypothalamic-pituitary-gonadal (HPG) axis represents the hierarchical control system that governs reproductive function and is involved in numerous other physiological processes, including development, regulation of the immune system, and aging. wikilectures.eu This axis involves a finely controlled interplay of hormones secreted by the hypothalamus, the pituitary gland, and the gonads (testes in males and ovaries in females). cambridge.org
The process is initiated by the pulsatile release of GnRH from the hypothalamus. nih.gov GnRH then travels to the anterior pituitary gland, stimulating the synthesis and release of the gonadotropins, LH and FSH. wikilectures.euclinmedjournals.org These hormones act on the gonads to regulate two primary functions: gametogenesis (the production of sperm and eggs) and steroidogenesis (the production of sex hormones). portlandpress.com
In males, LH stimulates the Leydig cells in the testes to produce testosterone, while FSH is crucial for initiating and sustaining spermatogenesis. wikilectures.eunih.gov In females, FSH promotes the growth and maturation of ovarian follicles, and LH triggers ovulation and the formation of the corpus luteum. nih.gov The sex steroids produced by the gonads, such as testosterone and estrogen, exert feedback control on the hypothalamus and pituitary, creating a regulatory loop that maintains hormonal balance. clinmedjournals.org
Identification and Initial Characterization of TAK-683 (TFA) as a Synthetic Kisspeptin Analog
TAK-683 (TFA) is a synthetic nonapeptide analog of metastin (an alternative name for kisspeptin) that has been developed as a potent agonist for the KISS1 receptor. medchemexpress.commedchemexpress.com Its design involved strategic chemical modifications to the native kisspeptin-10 (B1632629) (KP-10) sequence to enhance its metabolic stability and potency. mdpi.com Pharmacological profiling has shown that TAK-683 exhibits high receptor-binding affinity and is a full agonist for the rat KISS1R, with activity comparable to the endogenous KP-10. researchgate.net
In vitro studies have demonstrated the potent agonistic activity of TAK-683. medchemexpress.commedchemexpress.com For instance, it has an IC50 value of 170 pM for the KISS1 receptor and shows EC50 values of 0.96 nM and 1.6 nM for the human and rat receptors, respectively. medchemexpress.commedchemexpress.commedchemexpress.eu These values indicate a high affinity and efficacy in activating the KISS1R. Research has shown that TAK-683 can initially stimulate the HPG axis, leading to an increase in plasma LH and testosterone levels. medchemexpress.com However, continuous administration leads to a desensitization of the KISS1R, resulting in the suppression of pulsatile LH secretion and a subsequent reduction in plasma levels of FSH, LH, and testosterone. medchemexpress.commedchemexpress.comnih.gov
| Parameter | Value | Species |
| IC50 (KISS1R) | 170 pM | Not Specified |
| EC50 (KISS1R) | 0.96 nM | Human |
| EC50 (KISS1R) | 1.6 nM | Rat |
Research Rationale for Investigating High-Potency KISS1R Agonists
The development and investigation of high-potency KISS1R agonists like TAK-683 are driven by several key research objectives. A primary motivation is to overcome the limitations of native kisspeptins, which have a very short half-life in circulation, limiting their clinical utility. nih.govpeerj.com By creating synthetic analogs with improved stability and prolonged action, researchers can develop more effective tools for manipulating the reproductive axis. nih.govresearchgate.net
These potent agonists serve as valuable pharmacological probes to unravel the intricate roles of the kisspeptin system in reproductive physiology. anr.frresearchgate.net For example, the ability of compounds like TAK-683 to induce desensitization of the KISS1R provides a unique method to study the consequences of shutting down this signaling pathway, helping to clarify its indispensable role in driving GnRH and LH pulses. nih.gov
Furthermore, the development of such agonists opens up potential avenues for new therapeutic strategies for a range of conditions. By manipulating the HPG axis, these compounds could find applications in the management of hormone-dependent diseases and reproductive disorders. nih.govanr.frresearchgate.net The ability to potently stimulate and then suppress the reproductive axis offers a dual mechanism of action that could be harnessed for various clinical purposes.
Properties
Molecular Formula |
C66H84F3N17O15 |
|---|---|
Molecular Weight |
1412.5 g/mol |
IUPAC Name |
(2S)-2-[[(2R)-2-[[(2R)-2-acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-N-[(2S,3R)-1-[[(2S)-1-[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-[(N'-methylcarbamimidoyl)amino]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]hydrazinyl]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]butanediamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C64H83N17O13.C2HF3O2/c1-34(2)26-48(57(88)73-46(20-13-25-69-63(67)68-5)56(87)74-47(55(66)86)29-39-32-70-44-18-11-9-16-42(39)44)78-64(94)81-80-61(92)50(27-37-14-7-6-8-15-37)77-62(93)54(35(3)82)79-60(91)52(31-53(65)85)76-59(90)51(30-40-33-71-45-19-12-10-17-43(40)45)75-58(89)49(72-36(4)83)28-38-21-23-41(84)24-22-38;3-2(4,5)1(6)7/h6-12,14-19,21-24,32-35,46-52,54,70-71,82,84H,13,20,25-31H2,1-5H3,(H2,65,85)(H2,66,86)(H,72,83)(H,73,88)(H,74,87)(H,75,89)(H,76,90)(H,77,93)(H,79,91)(H,80,92)(H3,67,68,69)(H2,78,81,94);(H,6,7)/t35-,46+,47+,48+,49-,50+,51-,52+,54+;/m1./s1 |
InChI Key |
QBOWDOFSNXJWBZ-NTIGNGKISA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NNC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=NC)N)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@@H](CC6=CC=C(C=C6)O)NC(=O)C)O.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCNC(=NC)N)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N)NC(=O)NNC(=O)C(CC3=CC=CC=C3)NC(=O)C(C(C)O)NC(=O)C(CC(=O)N)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Molecular and Cellular Pharmacology of Tak 683 Tfa
Agonistic Activity at the KISS1 Receptor
TAK-683 (TFA) demonstrates high affinity and potent agonistic activity at the KISS1 receptor, a G protein-coupled receptor crucial for regulating various physiological processes.
Receptor Binding Affinity (e.g., IC50 values)
TAK-683 (TFA) exhibits a strong binding affinity for the KISS1 receptor. Studies have determined its half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to displace 50% of a radiolabeled ligand from the receptor. The reported IC50 value for TAK-683 (TFA) is approximately 170 picomolar (pM). medchemexpress.commedchemexpress.commedchemexpress.eumedchemexpress.eumedchemexpress.eu Some studies have indicated a narrow range for this value, between 150 and 180 pM. medchemexpress.com This low picomolar affinity underscores the potent interaction of TAK-683 (TFA) with its target receptor.
Receptor Binding Affinity of TAK-683 (TFA)
| Compound | Receptor | IC50 Value |
|---|
Agonistic Potency (e.g., EC50 values for human and rat KISS1R)
The agonistic potency of TAK-683 (TFA) is quantified by its half-maximal effective concentration (EC50), which is the concentration required to elicit 50% of the maximum biological response. In functional assays measuring intracellular calcium mobilization in Chinese hamster ovary (CHO) cells expressing either the human or rat KISS1 receptor, TAK-683 (TFA) has shown potent agonistic activity. For the human KISS1 receptor, the EC50 value is reported to be 0.96 nanomolar (nM). medchemexpress.commedchemexpress.eumedchemexpress.eu In the case of the rat KISS1 receptor, the EC50 value is 1.6 nM. medchemexpress.commedchemexpress.eumedchemexpress.eu Another study in rat KISS1R-expressing CHO cells reported an EC50 value of 180 pM from Ca2+ mobilization assays. medchemexpress.com
Agonistic Potency of TAK-683 (TFA) at KISS1R
| Species | EC50 Value |
|---|---|
| Human | 0.96 nM |
Comparison of Agonistic Activities with Endogenous Kisspeptin-10 (B1632629) (Kp-10)
TAK-683 (TFA) was designed as a more stable analog of endogenous kisspeptins. mdpi.com Pharmacological profiling has revealed that TAK-683 (TFA) possesses high receptor-binding affinity and demonstrates full and potent agonistic activity for the rat KISS1R, which is comparable to that of the natural endogenous ligand, Kisspeptin-10 (Kp-10). researchgate.netnih.govd-nb.info The modifications made to the peptide structure of Kp-10 to create TAK-683, such as the substitution with an N-terminal acetyl and other key amino acid changes, contribute to its improved stability and potent agonistic effects at the KISS1R. mdpi.com
Signaling Pathway Modulation
The interaction of TAK-683 (TFA) with the KISS1 receptor initiates a cascade of intracellular signaling events, consistent with the known mechanisms of this G protein-coupled receptor.
G Protein-Coupled Receptor (GPCR) Activation Mechanisms
The KISS1 receptor is a member of the G protein-coupled receptor (GPCR) family. mdpi.comnih.gov Upon agonist binding, such as with TAK-683 (TFA), the receptor undergoes a conformational change that allows it to couple with and activate specific heterotrimeric G proteins. The KISS1R predominantly signals through the Gαq/11 subunit. nih.gov This activation of Gαq/11 by the agonist-bound receptor is the initial step in a well-defined signaling pathway. d-nb.infonih.gov
Intracellular Signaling Cascades Triggered by KISS1R Activation (e.g., Ca2+ increases)
Activation of the Gαq/11 protein by the KISS1R leads to the stimulation of phospholipase C (PLC). nih.govnih.gov PLC then catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) 1,4,5-triphosphate (IP3) and diacylglycerol (DAG). nih.govnih.gov
IP3 diffuses through the cytoplasm and binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). nih.govnih.gov This transient increase in cytosolic Ca2+ concentration is a hallmark of KISS1R activation and is a commonly used metric in functional assays to determine agonist potency. medchemexpress.comnih.gov Simultaneously, DAG activates protein kinase C (PKC), which in turn can phosphorylate downstream targets, including extracellular signal-regulated kinases (ERK1/2) and p38 mitogen-activated protein kinase (p38). nih.govnih.gov
Downstream Molecular Pathway Regulation (e.g., AMPK-PPARγ signaling in specific tissues)
The primary downstream molecular pathway regulated by TAK-683 is initiated by its binding to the kisspeptin (B8261505) receptor (KISS1R), a G protein-coupled receptor (GPCR). nih.govnih.gov Activation of KISS1R by an agonist like TAK-683 predominantly leads to the coupling of the Gαq/11 subunit. karger.com This event triggers the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) to generate inositol trisphosphate (IP3) and diacylglycerol (DAG). karger.comd-nb.info The subsequent mobilization of intracellular calcium (Ca2+) is a key signaling outcome. karger.com
In the context of neuroendocrine function, KISS1R is heavily expressed on gonadotropin-releasing hormone (GnRH) neurons in the hypothalamus. nih.gov The signaling cascade initiated by TAK-683 directly stimulates these neurons, leading to the secretion of GnRH. nih.govresearchgate.net GnRH then acts on the pituitary gland to stimulate the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which are central to regulating gonadal function. nih.govnih.gov
While the KISS1R-Gαq/11-GnRH axis is the most well-documented pathway for TAK-683, the broader kisspeptin system has been implicated in the regulation of metabolic processes, including insulin (B600854) secretion and glucose homeostasis. nih.gov These metabolic pathways are known to be heavily influenced by AMP-activated protein kinase (AMPK) and peroxisome proliferator-activated receptor-gamma (PPARγ) signaling. nih.govresearchgate.netsochob.cl PPARγ is a key regulator of adipogenesis and glucose metabolism, while AMPK acts as a cellular energy sensor. sochob.clsmw.ch The two pathways can interact; for instance, some PPARγ agonists have been shown to activate AMPK. researchgate.net However, a direct, mechanistic link detailing the regulation of the AMPK-PPARγ signaling cascade in specific tissues as a downstream effect of TAK-683 has not been extensively documented in available research.
Molecular Interactions and Specificity
TAK-683 is a synthetic nonapeptide, meaning it is composed of nine amino acids, and is an analog of the C-terminal decapeptide fragment of metastin (also known as kisspeptin-10 or KP-10). mdpi.commedchemexpress.com It was developed through optimization studies of metastin derivatives to create a more stable and potent molecule. researchgate.netacs.org Its structure incorporates several key modifications compared to the endogenous peptide, which are designed to enhance its pharmacological properties. mdpi.comkarger.com
The specific amino acid sequence of TAK-683 is Ac-d-Tyr-d-Trp-Asn-Thr-Phe-azaGly-Leu-Arg(Me)-Trp-NH2 . acs.org
Key structural modifications include:
N-terminal Acetylation (Ac): This modification protects the peptide from degradation by aminopeptidases. researchgate.net
D-Amino Acid Substitution: The inclusion of D-Tyrosine (d-Tyr) and D-Tryptophan (d-Trp) instead of their naturally occurring L-isomers enhances resistance to enzymatic degradation and can alter conformational properties to improve biological potency. mdpi.comkarger.com
Aza-Amino Acid: The substitution of Glycine with azaGlycine (azaGly) at position 51 introduces a nitrogen atom into the peptide backbone, a modification known to improve metabolic stability. karger.com
Methylated Arginine: The use of a methylated Arginine (Arg(Me)) at position 53 helps to prevent cleavage by enzymes like trypsin. karger.com
These features collectively contribute to the improved stability and potent agonistic activity of TAK-683. mdpi.com
Table 1: Structural Comparison of Kisspeptin-10 and TAK-683 An interactive data table is available below:
| Feature | Endogenous Kisspeptin-10 (KP-10) | TAK-683 | Purpose of Modification in TAK-683 |
|---|---|---|---|
| Length | Decapeptide (10 amino acids) | Nonapeptide (9 amino acids) | N-terminal truncation for stability. acs.org |
| N-Terminus | Tyr | Ac-d-Tyr | Protection from degradation, enhanced stability. mdpi.comresearchgate.net |
| Position 2 | Asn | d-Trp | Increased resistance to degradation, altered conformation. mdpi.comkarger.com |
| Position 6 | Gly | azaGly | Improved metabolic stability. karger.com |
| Position 8 | Arg | Arg(Me) | Resistance to trypsin cleavage. karger.com |
| C-Terminus | Phe-NH2 | Trp-NH2 | Agonist activity. mdpi.com |
TAK-683 functions as a potent, full agonist at the KISS1 receptor (KISS1R). nih.govmedchemexpress.com Its high affinity for the receptor has been quantified in various assays. Studies have shown that TAK-683 binds to rat KISS1R with a high affinity and exhibits potent full agonistic activity comparable to the natural peptide KP-10. nih.gov The specific modifications in its structure, such as the inclusion of D-amino acids, are known to alter the peptide's conformational properties, which contributes to its potent bioactivity and stability. karger.com
The interaction of TAK-683 with KISS1R initiates a conformational change in the receptor, leading to the activation of intracellular signaling pathways, primarily through Gαq/11 coupling, which results in a robust mobilization of intracellular calcium. karger.comresearchgate.net
Table 2: In Vitro Activity of TAK-683 An interactive data table is available below:
| Parameter | Species/Cell Line | Value | Reference(s) |
|---|---|---|---|
| IC₅₀ (Receptor Binding) | Rat KISS1R-expressing CHO cells | ~170 pM | medchemexpress.commedchemexpress.commedchemexpress.com |
| EC₅₀ (Ca²+ Mobilization) | Human KISS1R | 0.96 nM | medchemexpress.commedchemexpress.commedchemexpress.com |
| EC₅₀ (Ca²+ Mobilization) | Rat KISS1R | 1.6 nM | medchemexpress.commedchemexpress.commedchemexpress.com |
TAK-683 is characterized as a potent KISS1R agonist. medchemexpress.com The KISS1R shares structural similarities with other RF-amide peptide receptors, such as the neuropeptide FF receptor 1 (NPFF1R). While the ideal agonist would demonstrate high selectivity for KISS1R to avoid off-target effects, detailed public information on the specific selectivity profile of many synthetic kisspeptin agonists, including TAK-683, against NPFF1R is not always available. researchgate.net Research into newer analogs has specifically focused on designing molecules with high selectivity (>100-fold) for KISS1R over NPFF1R, highlighting the importance of this property for targeted therapeutic action. researchgate.net
Metabolic Stability Profile
A primary goal in the development of TAK-683 was to overcome the significant limitation of natural kisspeptins, which are rapidly degraded by plasma proteases. mdpi.comcore.ac.uk TAK-683 was specifically designed and synthesized to have improved metabolic stability and resistance to enzymatic degradation. medchemexpress.comcore.ac.uk
This enhanced stability is a direct result of its unique structural features:
Incorporation of D-amino acids (d-Tyr and d-Trp) makes the peptide less recognizable to standard proteases that typically cleave peptide bonds between L-amino acids. karger.com
N-terminal acetylation and N-terminal truncation provide protection against degradation from the amino-end of the peptide. mdpi.comacs.org
AzaGly and methylated Arginine substitutions within the peptide backbone further increase its resistance to cleavage by various peptidases. karger.com
Collectively, these modifications result in a molecule with a longer biological half-life compared to its endogenous counterparts, allowing for sustained pharmacological activity. d-nb.infomdpi.com
Comparative Analysis of Serum Stability with Native Peptides and Other Analogs
The therapeutic applicability of peptide-based compounds is often limited by their susceptibility to enzymatic degradation in the bloodstream, leading to a short biological half-life. Native kisspeptins, the endogenous ligands for the kisspeptin receptor (KISS1R), are prime examples of this limitation, as they are rapidly cleared from circulation. The development of kisspeptin analogs has therefore intensely focused on enhancing metabolic stability to prolong their duration of action. The nonapeptide KISS1R agonist, TAK-683 (TFA), was specifically engineered to overcome the stability issues inherent in native peptides and early-generation analogs. arctomsci.commdpi.comkarger.com
Research Findings
Native kisspeptins, particularly Kisspeptin-10 (KP-10), are characterized by a very short half-life due to their vulnerability to proteolysis. karger.com Studies have shown that KP-10 is degraded in rats with an elimination time of just 30 minutes and is cleared from ewe serum in under a minute. researcher.lifeugent.be Kisspeptin-54 (KP-54), a longer form, exhibits greater stability than KP-10, with a reported terminal half-life in humans ranging from 28 minutes to 1.8 hours. d-nb.info This rapid degradation is largely attributed to cleavage by enzymes like matrix metalloproteinases (MMPs). mdpi.com
The development of TAK-683 was a direct response to the need for a more robust agonist. It was synthesized to enhance stability, addressing the deficiencies observed in both native kisspeptins and the earlier analog, KISS1-305. mdpi.com While KISS1-305 was designed to resist plasma proteases, TAK-683 incorporated further key modifications to improve stability and agonistic potency, such as the inclusion of an N-terminal acetyl group and specific D-amino acid substitutions. arctomsci.commdpi.comkarger.com These structural changes rendered TAK-683 highly resistant to enzymatic degradation, a feature consistently highlighted in research. researchgate.netnih.gov
TAK-448, an optimized version of TAK-683, was also developed with improved stability and activity. mdpi.comnih.gov Both TAK-448 and TAK-683 are nonapeptide analogs that demonstrate high receptor-binding affinity comparable to KP-10 but with significantly increased half-lives in vivo. nih.gov In preclinical studies using a one-month sustained-release depot formulation in rats, both TAK-683 and TAK-448 maintained stable plasma concentrations for at least four weeks, underscoring their enhanced stability compared to native forms. nih.gov
Other synthetic analogs have also been developed with varying degrees of success in improving stability. FTM080, a pentapeptide analog, showed increased resistance to enzymatic breakdown compared to KP-10, with one study reporting a half-life of 6.6 hours in murine serum. mdpi.comnih.gov However, it has been noted that for some analogs like FTM080, improved in vitro stability does not always correlate directly with in vivo efficacy. mdpi.comnih.gov
The data collectively demonstrates a clear hierarchy of stability, with native peptides being the most labile, followed by early analogs, and then advanced, structurally modified compounds like TAK-683 and TAK-448, which exhibit markedly superior resistance to serum degradation. researchgate.net
Data Tables
The following tables provide a comparative overview of the serum stability of TAK-683 (TFA) relative to native kisspeptins and other key analogs, based on available research data.
Table 1: Serum Stability of TAK-683 vs. Native Kisspeptins
| Compound | Type | Reported Half-Life / Stability | Species | Citation |
|---|---|---|---|---|
| TAK-683 (TFA) | Synthetic Nonapeptide Analog | Improved metabolic stability; sustained plasma levels for ≥4 weeks with depot formulation | Rat | arctomsci.comnih.gov |
| Kisspeptin-10 (KP-10) | Native Peptide | Rapidly degraded (elimination time ~30 min) | Rat | ugent.be |
| Kisspeptin-54 (KP-54) | Native Peptide | 28 minutes - 1.8 hours | Human | d-nb.info |
Table 2: Comparative Serum Stability of TAK-683 and Other Kisspeptin Analogs
| Compound | Key Feature | Reported Half-Life / Stability | Species | Citation |
|---|---|---|---|---|
| TAK-683 (TFA) | Engineered for high stability and potency | Good protease resistance; improved in vivo stability | General/Rat | nih.govnii.ac.jp |
| TAK-448 | Optimized version of TAK-683 | Improved stability; sustained plasma levels for ≥4 weeks with depot formulation | Rat | mdpi.comnih.govnih.gov |
| KISS1-305 | Precursor analog to TAK-683 | Improved serum stability vs. KP-10; designed to resist plasma proteases | General | mdpi.comresearchgate.net |
| FTM080 | Pentapeptide analog | 6.6 hours | Murine | nih.gov |
| DOTA-KP10 | Radiolabeled analog | 18 ± 3 minutes | Not Specified (Blood) | preprints.org |
Preclinical Pharmacological Investigations of Tak 683 Tfa
Effects on the Hypothalamic-Pituitary-Gonadal (HPG) Axis
TAK-683, a synthetic nonapeptide analog of kisspeptin (B8261505)/metastin, has been the subject of preclinical studies to elucidate its pharmacological effects on the hypothalamic-pituitary-gonadal (HPG) axis. As a potent agonist for the KISS1 receptor (KISS1R), TAK-683 plays a significant role in modulating the reproductive endocrine system. medchemexpress.comnih.gov
Gonadotropin-Releasing Hormone (GnRH) Depletion in the Hypothalamus
Initial understanding suggested that continuous administration of kisspeptin analogs like TAK-683 might lead to a depletion of Gonadotropin-Releasing Hormone (GnRH) in the hypothalamus. medchemexpress.comnih.gov However, further research in animal models has refined this understanding. Studies in goats have shown that while chronic administration of TAK-683 profoundly suppresses the pulsatile secretion of Luteinizing Hormone (LH), it does so without significantly altering GnRH immunostaining patterns in the hypothalamus. nih.gov This suggests that the suppressive effects are not due to a depletion of GnRH content but rather a desensitization of the GnRH pulse generation system to kisspeptin signaling. nih.govnih.gov The continuous activation of KISS1R by TAK-683 appears to abrogate the downstream signaling cascade that leads to GnRH release, thereby uncoupling the GnRH pulse generator from LH secretion. nih.gov
Modulation of Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH) Levels in Animal Models
The administration of TAK-683 has demonstrated significant modulatory effects on gonadotropin levels in various animal models. A bolus administration of TAK-683 can stimulate LH secretion. urologytimes.com However, the nature of this stimulation is highly dependent on the hormonal environment and the mode of administration.
In female goats, a single injection of TAK-683 during the follicular phase induces a surge-like release of both LH and Follicle-Stimulating Hormone (FSH). medchemexpress.com One study noted that mean concentrations of LH and FSH were significantly higher 6 hours after treatment compared to a control group. medchemexpress.com In contrast, continuous or chronic administration of TAK-683 leads to a profound suppression of pulsatile LH secretion in both male rats and castrated goats. urologytimes.com This paradoxical effect, an initial stimulation followed by suppression, is a key characteristic of potent GnRH receptor agonists.
The table below summarizes the peak LH concentrations observed in female goats following a single intravenous (IV) or subcutaneous (SC) injection of TAK-683 during the follicular phase.
| Treatment Group | Peak LH Time (hours) | Peak LH Concentration (ng/ml) |
| Intravenous (IV) | 4.2 ± 0.6 | 73.3 ± 27.5 |
| Subcutaneous (SC) | 4.6 ± 0.4 | 62.6 ± 23.2 |
Data derived from studies in cycling goats receiving 5 µg of TAK-683. nih.govCurrent time information in London, GB.
Impact on Sex Steroid Hormone Levels (e.g., Testosterone (B1683101) Suppression) in Rodent Models
Consistent with its effects on gonadotropins, TAK-683 significantly impacts sex steroid hormone levels. In adult male rats, daily subcutaneous injections for seven consecutive days initially triggered an increase in plasma LH and testosterone. nih.gov However, with continued administration, a marked reduction in these hormone levels was observed. nih.govnih.gov
Continuous subcutaneous administration of TAK-683 in male rats led to a transient increase in plasma testosterone, which was then followed by a sharp decline to castration levels within 3 to 7 days. nih.gov This profound testosterone-lowering effect was sustained throughout a 4-week dosing period, demonstrating the potent suppressive capability of chronic TAK-683 administration on the HPG axis. nih.gov
Influence on Reproductive Functions (e.g., Ovulation Induction in Goats)
The potent stimulatory effect of a single dose of TAK-683 on LH and FSH has been investigated for its potential to influence reproductive functions such as ovulation. In cycling female goats, administration of TAK-683 during the follicular phase successfully induced an LH surge leading to ovulation. nih.govCurrent time information in London, GB.
In one study, ovulation was detected within three days of TAK-683 injection in all treated animals. nih.govCurrent time information in London, GB. Furthermore, the interval from administration to ovulation was significantly shorter in the intravenously treated group compared to the control group. nih.govCurrent time information in London, GB. These findings suggest that TAK-683 can be a potent inducer of ovulation, though the timing may be influenced by the route of administration. nih.govCurrent time information in London, GB.
Stage-Dependent Responses in Reproductive Cycles (e.g., Luteal vs. Follicular Phase Effects)
The response to TAK-683 is not uniform throughout the reproductive cycle, indicating that the endocrine milieu, particularly the levels of ovarian steroids, modulates its effects. urologytimes.com
In goats, the administration of TAK-683 during the follicular phase reliably induces a surge-like release of LH. medchemexpress.comurologytimes.com However, the response is different during the luteal phase. urologytimes.com Studies have shown that the stimulatory effects of TAK-683 on LH secretion are reduced during the mid-luteal phase compared to the early luteal or follicular phases. urologytimes.com While an LH surge could be induced in some animals even during the early luteal phase, the response was less consistent and of a smaller amplitude than that observed in the follicular phase. urologytimes.com This suggests that progesterone, which is dominant during the luteal phase, may dampen the sensitivity of the HPG axis to kisspeptin stimulation. urologytimes.com
Research in Hormone-Dependent Neoplasms
The profound ability of chronic TAK-683 administration to suppress testosterone to castrate levels has prompted investigation into its potential therapeutic application in hormone-dependent cancers, particularly prostate cancer. nih.govnih.gov
In a preclinical study using the JDCaP androgen-dependent prostate cancer rat model, chronic administration of TAK-683 was shown to reduce plasma prostate-specific antigen (PSA) levels. nih.gov This indicates a potential anti-tumor effect mediated by the suppression of androgenic support for the tumor. nih.gov The sustained testosterone suppression achieved with TAK-683 suggests that kisspeptin analogs could represent a novel therapeutic approach for managing hormone-related diseases like prostate cancer. nih.govnih.gov
Investigational Utility in Prostate Cancer Models (e.g., JDCaP Androgen-Dependent Rat Model)
TAK-683 has been evaluated in preclinical settings for its potential therapeutic application in hormone-dependent prostate cancer. Studies utilizing the JDCaP androgen-dependent prostate cancer rat model have demonstrated the compound's activity in this disease context. nih.gov The mechanism of action is linked to its ability to suppress testosterone to castrate levels, a key intervention in managing androgen-sensitive prostate tumors. nih.gov Continuous administration of TAK-683 has been shown to induce a profound and sustained reduction in plasma testosterone levels. nih.gov This effect is more rapid and profound than that observed with the GnRH agonist analogue leuprolide, suggesting a potent and direct impact on the hormonal axis that drives prostate cancer growth. nih.gov
Reduction of Prostate Specific Antigen (PSA) Concentrations in Rodent Models
A significant finding in the preclinical evaluation of TAK-683 is its ability to reduce plasma concentrations of Prostate Specific Antigen (PSA), a critical biomarker for prostate cancer. nih.govmedchemexpress.com In the JDCaP androgen-dependent prostate cancer rat model, administration of TAK-683 resulted in a marked decrease in plasma PSA levels. nih.gov Further studies have quantified this effect, showing that serum PSA concentrations can be reduced to below the limit of detection (0.5 ng/ml) in rats by day 14 of treatment. medchemexpress.com
| Parameter | Observation | Timeframe | Source |
|---|---|---|---|
| PSA Concentration | Reduced to below the limit of detection (<0.5 ng/ml) | By Day 14 | medchemexpress.com |
Effects on Genital Organ Weights in Preclinical Models
Consistent with its potent testosterone-lowering effects, TAK-683 has demonstrated a significant impact on the weights of androgen-sensitive genital organs in preclinical models. nih.gov Following the administration of TAK-683, the weights of the prostate and seminal vesicles were reduced to levels comparable to those observed in castrated animals. nih.gov This reduction in organ weight is a direct consequence of androgen deprivation and further supports the compound's potential as a hormonal therapeutic agent for prostate cancer. nih.gov
Exploratory Research in Metabolic Regulation
Preclinical Studies in Non-Alcoholic Fatty Liver Disease (NAFLD) Models
Exploratory research has investigated the role of kisspeptin signaling, the pathway through which TAK-683 acts, in metabolic regulation, particularly in the context of Non-Alcoholic Fatty Liver Disease (NAFLD), now more broadly termed Metabolic Dysfunction-Associated Steatotic Liver Disease (MASLD). A study using a kisspeptin analog, TAK-448, which is closely related to TAK-683, in a mouse model of MASLD, demonstrated that enhanced kisspeptin signaling can decrease hepatic steatosis. nih.govnih.gov This suggests a potential therapeutic role for compounds like TAK-683 in mitigating the hepatic lipid accumulation characteristic of this condition. nih.govnih.gov
Modulation of Hepatic De Novo Lipogenesis Pathways
The mechanism underlying the observed decrease in hepatic steatosis involves the modulation of hepatic de novo lipogenesis (DNL), the metabolic pathway for synthesizing fatty acids. nih.govnih.gov In the aforementioned study with TAK-448, metabolic tracing revealed a decrease in the de novo synthesis of free fatty acids in the liver. nih.govnih.gov Transcriptomic profiling of the livers from these animals identified a downregulation of key metabolic pathways, most notably fatty acid metabolism. nih.gov A crucial finding was the decreased levels of the transcription factor SREBP-1c, a master regulator of DNL. nih.gov
Prevention of Lipid Accumulation in Hepatic Tissues in Animal Models
The modulation of DNL pathways by the kisspeptin analog directly translates to a reduction in lipid accumulation in hepatic tissues. nih.govnih.gov The research identified the downregulation of Cidea, a key regulator of lipid droplet formation, as a significant outcome of kisspeptin treatment in FFA-loaded primary mouse hepatocytes. nih.gov By inhibiting the synthesis of new fatty acids and the formation of lipid droplets, enhanced KISS1R signaling demonstrates a capacity to prevent the excessive hepatic lipid accumulation that is a hallmark of steatotic liver disease. nih.govnih.gov
Research on Systemic Metabolic Parameters (e.g., Glucose Tolerance, Insulin (B600854) Sensitivity) in Obese Models
Currently, there is a lack of publicly available scientific literature detailing preclinical research on the effects of TAK-683 (TFA) on systemic metabolic parameters, such as glucose tolerance and insulin sensitivity, specifically in obese animal models. Extensive searches of scientific databases have not yielded studies that have investigated the impact of this compound on these particular metabolic functions within the context of obesity.
Animal models of obesity, such as the genetically obese (fa/fa) Zucker rat, are commonly used to study the development of glucose intolerance and insulin resistance. These models exhibit impaired glucose tolerance and reduced insulin sensitivity, which often worsen with age. Investigations in such models typically involve oral glucose tolerance tests (OGTT) and insulin tolerance tests (ITT) to assess how a substance may influence the body's ability to manage glucose levels and respond to insulin. However, no such studies involving TAK-683 have been identified in the available literature.
Impact on Inflammatory and Fibrosis Markers in Hepatic Disease Models
Similarly, there is no available research in the public domain that has examined the impact of TAK-683 (TFA) on inflammatory and fibrosis markers in preclinical models of hepatic disease.
Animal models are crucial for studying the progression of liver diseases, such as nonalcoholic fatty liver disease (NAFLD) and liver fibrosis. These models can be induced through various methods, including chemical induction with agents like thioacetamide (B46855) (TAA) or carbon tetrachloride (CCl4), or through specialized diets. In these models, researchers typically assess a range of biomarkers to gauge the extent of liver inflammation and fibrosis. These can include histological analysis of liver tissue and measurement of serum markers. Commonly evaluated inflammatory markers include cytokines and immune cell infiltration, while fibrosis is often quantified by measuring collagen deposition and levels of proteins such as alpha-smooth muscle actin (α-SMA). Despite the availability of these established models, no studies have been published that report on the effects of TAK-683 on these markers.
Investigations on Energy Homeostasis and Appetite Control
Effects on Hypothalamic Neuropeptide Gene Expression (e.g., NPY, BDNF)
There is currently no scientific literature available that describes the effects of TAK-683 (TFA) on the gene expression of hypothalamic neuropeptides, such as Neuropeptide Y (NPY) and Brain-Derived Neurotrophic Factor (BDNF).
The hypothalamus is a key brain region that regulates energy homeostasis and appetite. NPY is a potent orexigenic peptide, meaning it stimulates food intake, and its expression in the hypothalamus is a critical component of appetite regulation. Conversely, BDNF in the hypothalamus is associated with anorexigenic effects, contributing to the suppression of food intake and an increase in energy expenditure. Studies investigating potential therapeutic agents for appetite control often examine their impact on the expression of these and other related neuropeptides in the hypothalamus. However, no research has been published to date that specifically investigates the influence of TAK-683 on the genetic expression of NPY or BDNF.
Central vs. Peripheral Administration Effects on Food Intake in Rodent Models
No preclinical studies are available in the scientific literature that compare the effects of central versus peripheral administration of TAK-683 (TFA) on food intake in rodent models.
Differentiating between the central and peripheral effects of a compound on appetite is a common strategy in pharmacological research. This is typically achieved by administering the substance directly into the central nervous system (e.g., intracerebroventricularly) and comparing the outcomes to those from peripheral administration (e.g., intraperitoneal or subcutaneous injection). This approach helps to determine whether the compound's effects on food intake are mediated by direct action on the brain's appetite-regulating centers or through mechanisms outside of the central nervous system. At present, no such comparative studies have been conducted and published for TAK-683.
Advanced Research Methodologies Applied to Tak 683 Tfa
In Vitro Assay Development and Application
In vitro studies have been fundamental in determining the potency and cellular effects of TAK-683. These assays provide a controlled environment to dissect the molecular interactions between the compound and its target receptor.
Receptor Binding Assays (e.g., Radioligand Binding)
Receptor binding assays have been crucial in quantifying the affinity of TAK-683 for the KISS1 receptor. Studies have demonstrated that TAK-683 exhibits a high affinity for the rat KISS1R. nih.govnih.gov Competitive binding assays, likely utilizing a radiolabeled ligand such as [¹²⁵I]-kisspeptin-10, are standard methods to determine the binding affinity of unlabeled ligands like TAK-683. nih.gov In these assays, increasing concentrations of TAK-683 would be used to displace the binding of the radioligand to membranes prepared from cells expressing the KISS1R.
The results from such assays are typically used to calculate the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the drug that displaces 50% of the specific binding of the radioligand. TAK-683 has been reported to have an IC₅₀ value of approximately 170 pM for the KISS1 receptor. medchemexpress.commedchemexpress.com Another source indicates an IC₅₀ range of 150-180 pM in rat KISS1R-expressing cells. medchemexpress.com A radioimmunoassay has also been used to determine an IC₅₀ of 3 pM. probechem.com
| Parameter | Value | Cell Line | Reference |
|---|---|---|---|
| IC₅₀ | 170 pM | Not Specified | medchemexpress.commedchemexpress.com |
| IC₅₀ Range | 150-180 pM | Rat KISS1R-expressing CHO cells | medchemexpress.com |
| IC₅₀ | 3 pM | Not Specified (Radioimmunoassay) | probechem.com |
Cell-Based Functional Assays (e.g., Reporter Gene Assays, cAMP accumulation)
To assess the functional activity of TAK-683 as a KISS1R agonist, various cell-based assays have been employed. These assays measure the downstream signaling events that occur upon receptor activation. The KISS1R is a G protein-coupled receptor (GPCR) that primarily signals through the Gq/11 pathway, leading to the activation of phospholipase C and subsequent mobilization of intracellular calcium. nih.gov
Calcium mobilization assays are a direct measure of this primary signaling pathway. In rat KISS1R-expressing Chinese hamster ovary (CHO) cells, TAK-683 demonstrated potent agonist activity, with a half-maximal effective concentration (EC₅₀) for Ca²+ mobilization of 180 pM (with a 95% confidence interval of 159–203 pM). medchemexpress.com Other studies have reported EC₅₀ values of 0.96 nM and 1.6 nM for human and rat KISS1R, respectively. medchemexpress.commedchemexpress.com
While reporter gene assays and cAMP accumulation assays are common for characterizing GPCR agonists, specific data on the application of these particular assays to TAK-683 are not detailed in the available literature.
| Assay | Parameter | Value | Receptor | Reference |
|---|---|---|---|---|
| Ca²+ Mobilization | EC₅₀ | 180 pM | Rat KISS1R | medchemexpress.com |
| Functional Agonism | EC₅₀ | 0.96 nM | Human KISS1R | medchemexpress.commedchemexpress.com |
| Functional Agonism | EC₅₀ | 1.6 nM | Rat KISS1R | medchemexpress.commedchemexpress.com |
Cell Line Models for Studying Cellular Effects (e.g., CHO cells, Hypo-E22 cells)
The choice of cell line is critical for studying the cellular effects of a compound in a relevant context. Chinese hamster ovary (CHO) cells are a commonly used model system for studying recombinant GPCRs due to their robust growth characteristics and low endogenous receptor expression. As noted, CHO cells stably expressing the rat KISS1R have been instrumental in characterizing the binding affinity and functional potency of TAK-683. medchemexpress.com
Hypothalamic cell lines, such as the embryonic rat hypothalamic cell line Hypo-E22, are valuable tools for studying the effects of neuropeptides on hypothalamic neurons. researchgate.netbiocompare.com These cells endogenously express receptors and signaling components relevant to neuroendocrine function. However, specific studies detailing the application of the Hypo-E22 cell line in the investigation of TAK-683's cellular effects are not presently available in the reviewed literature.
In Vivo Preclinical Model Systems
In vivo studies in animal models are essential for understanding the physiological and potential therapeutic effects of a drug candidate in a whole-organism context.
Rodent Models (e.g., Male Rats, Mice for Prostate Cancer, NAFLD, Reproductive Studies)
Male rats have been a key preclinical model for investigating the effects of TAK-683 on the hypothalamic-pituitary-gonadal (HPG) axis. nih.gov Initial daily subcutaneous injections of TAK-683 in male rats led to a transient increase in plasma luteinizing hormone (LH) and testosterone (B1683101). nih.gov However, continuous administration resulted in a profound and sustained suppression of these hormones to castration levels. nih.gov This desensitization effect also led to a reduction in the weights of reproductive organs such as the prostate and seminal vesicles. nih.gov
In a rat model of androgen-dependent prostate cancer (JDCaP), TAK-683 demonstrated the ability to reduce plasma prostate-specific antigen (PSA) levels. nih.gov After 12 weeks of administration, PSA concentrations were reduced to below the limit of detection. medchemexpress.com While mouse models, including xenograft and genetically engineered models, are widely used in prostate cancer research, specific studies employing mouse models to evaluate TAK-683 could not be identified in the reviewed sources. nih.govnih.gov
Similarly, various rodent models exist to study non-alcoholic fatty liver disease (NAFLD), a condition with links to metabolic and endocrine function. nih.govnih.gov However, research specifically investigating the effects of TAK-683 in rodent models of NAFLD has not been reported in the available literature.
| Model | Finding | Reference |
|---|---|---|
| Adult Male Rats | Continuous administration suppresses plasma LH and testosterone to castrate levels. | nih.gov |
| Adult Male Rats | Reduces weights of prostate and seminal vesicles. | nih.gov |
| JDCaP Prostate Cancer Rat Model | Reduces plasma PSA levels to below the limit of detection. | nih.govmedchemexpress.com |
Large Animal Models (e.g., Goats for LH Secretion and Reproductive Cycle Studies)
Goats have served as a valuable large animal model for studying the effects of TAK-683 on LH secretion and the reproductive cycle, providing insights that may be more translatable to human physiology than rodent models. In ovariectomized goats, chronic administration of TAK-683 profoundly suppressed pulsatile LH secretion. nih.gov
In ovary-intact female goats, the effect of TAK-683 on LH secretion was dependent on the stage of the reproductive cycle. During the follicular phase, administration of TAK-683 induced a surge-like release of LH, which was followed by ovulation. nih.govjst.go.jpnih.gov For instance, intravenous administration during the follicular phase resulted in an LH surge with a peak time of approximately 4.2 hours and a peak concentration of 73.3 ± 27.5 ng/ml. jst.go.jpnih.gov This demonstrates the compound's potent ability to stimulate the HPG axis under specific hormonal conditions. These studies in goats highlight the critical role of the endocrine environment in determining the physiological response to a KISS1R agonist. nih.gov
| Goat Model | Experimental Condition | Key Finding | Reference |
|---|---|---|---|
| Ovariectomized Goats | Chronic Administration | Profoundly suppressed pulsatile LH secretion. | nih.gov |
| Ovary-Intact Cycling Goats | Follicular Phase | Induced a surge-like release of LH, leading to ovulation. | nih.govjst.go.jpnih.gov |
Experimental Design Considerations for Peptide Analogs
The design of in vivo experiments for peptide analogs must account for their unique pharmacological properties, such as their mechanism of action and pharmacokinetic profile.
For GnRH and kisspeptin (B8261505) analogs, the pattern of administration is a critical determinant of the physiological outcome. While pulsatile administration can stimulate the HPG axis, continuous or long-term administration leads to receptor downregulation and desensitization of the pituitary, ultimately suppressing the entire axis. This suppressive effect is the therapeutic goal in conditions like hormone-dependent prostate cancer.
To achieve sustained exposure in animal models, several paradigms can be used:
Frequent Injections: Daily or multiple daily subcutaneous injections can maintain relatively constant plasma concentrations. A study on TAK-683 in a rat prostate cancer model utilized once-daily subcutaneous injections for 12 weeks to achieve sustained testosterone suppression.
Slow-Release Formulations: Peptides can be incorporated into biocompatible polymers or implants that release the compound slowly over an extended period, from weeks to months. This approach reduces the need for frequent handling of the animals.
Osmotic Pumps: Surgically implanted osmotic pumps can deliver the peptide at a constant, controlled rate for a defined period, providing a highly consistent level of exposure.
Research in rats has shown that continuous stimulation with a GnRH agonist leads to a significant decrease in the concentration of pituitary GnRH receptor mRNA, providing a molecular basis for the observed desensitization. This highlights the importance of a continuous administration paradigm for achieving the desired long-term suppression of reproductive hormones with compounds like TAK-683.
Evaluation of Receptor Desensitization in Preclinical Settings
Preclinical investigations into TAK-683, a potent kisspeptin analog, have focused on its ability to induce desensitization of the KISS1 receptor (KISS1R), leading to the suppression of the hypothalamic-pituitary-gonadal (HPG) axis. nih.gov These studies, primarily conducted in rodent and other animal models, have been crucial in elucidating the compound's pharmacological profile and its potential therapeutic applications in hormone-dependent conditions.
Studies in male rats have demonstrated that continuous administration of TAK-683 leads to a biphasic response characteristic of receptor desensitization. nih.gov An initial agonistic effect, marked by a transient surge in plasma luteinizing hormone (LH) and testosterone, is followed by a profound and sustained suppression of these hormones to castrate levels. nih.govresearchgate.net This desensitization effect is a key mechanism for its potential therapeutic use.
In a study involving daily subcutaneous injections of TAK-683 for seven consecutive days, an initial increase in plasma LH and testosterone levels was observed. nih.govresearchgate.net However, by day seven, a significant reduction in both plasma hormone levels and the weights of genital organs was noted. nih.govresearchgate.net Furthermore, continuous subcutaneous administration of TAK-683 for four weeks resulted in a rapid and profound reduction of plasma testosterone to castration levels within three to seven days. nih.govresearchgate.net
The desensitizing effects of TAK-683 have also been evaluated in a rat model of androgen-dependent prostate cancer. nih.gov In this model, TAK-683 administration led to a reduction in plasma prostate-specific antigen (PSA), indicating a suppression of tumor-promoting androgen pathways. nih.gov
Research in goats has further explored the nuances of TAK-683-induced LH secretion at different stages of the luteal phase. nih.gov The response to TAK-683 was found to differ depending on the endocrine environment, with a single injection inducing varying patterns of LH release in the early and mid-luteal phases. nih.gov This suggests that the sensitivity to TAK-683 and the subsequent desensitization can be influenced by the prevailing hormonal milieu. nih.gov
These preclinical findings consistently demonstrate that while TAK-683 is a potent KISS1R agonist, its sustained administration effectively leads to receptor desensitization and a subsequent suppression of the reproductive axis. nih.govmedchemexpress.com This paradoxical effect underscores its potential as a therapeutic agent for hormone-dependent diseases. nih.gov
Preclinical Study Data on TAK-683
| Model | Administration | Key Findings | Reference |
| Male Rats | Daily subcutaneous injection (0.008-8 µmol/kg) for 7 days | Initial increase in plasma LH and testosterone, followed by a reduction in hormone levels and genital organ weights after 7 days. | nih.govresearchgate.net |
| Male Rats | Continuous subcutaneous administration (≥30 pmol/h) for 4 weeks | Transient increase in plasma testosterone, followed by an abrupt reduction to castrate levels within 3-7 days. Sustained suppression throughout the dosing period. | nih.govresearchgate.net |
| JDCaP Androgen-Dependent Prostate Cancer Rat Model | Not specified | Reduction in plasma prostate-specific antigen (PSA). | nih.gov |
| Goats (Luteal Phase) | Single injection | Varied LH secretion response depending on the stage of the luteal phase, suggesting modulation by the endocrine environment. | nih.gov |
Future Directions and Research Perspectives for Tak 683 Tfa
Exploration of Additional Preclinical Therapeutic Applications
The unique properties of TAK-683 (TFA) as a potent KISS1R agonist with improved metabolic stability make it a candidate for a range of therapeutic applications beyond its initial investigation in prostate cancer. acs.orgmedchemexpress.commedchemexpress.com
Research into Other Hormone-Dependent Conditions
Given its profound impact on reproductive hormones, future research is likely to delve into the utility of TAK-683 in other hormone-dependent conditions. medchemexpress.commedchemexpress.com Chronic administration of TAK-683 has been shown to suppress reproductive functions, suggesting its potential in managing conditions characterized by hormonal dysregulation. medchemexpress.comnih.gov
The exploration of TAK-683 and similar kisspeptin (B8261505) analogs is a promising avenue for innovative treatments in reproductive medicine. researchgate.netmdpi.com Conditions such as endometriosis, uterine fibroids, and certain types of breast cancer, which are sensitive to sex hormones, could be potential targets for TAK-683-based therapies. Further preclinical studies are warranted to evaluate its efficacy and mechanisms in these contexts.
The ability of continuous TAK-683 administration to suppress pulsatile luteinizing hormone (LH) secretion while potentially allowing for an LH surge in response to estradiol (B170435) suggests a differential effect on the pulsatile and surge modes of GnRH secretion. karger.comnih.gov This nuanced activity could be harnessed for therapeutic benefit in specific reproductive disorders. researchgate.netmedchemexpress.com
Further Investigation into Metabolic Disorders Beyond NAFLD
Emerging evidence suggests a role for the kisspeptin system in metabolic regulation, opening up new avenues for TAK-683 research. mdpi.comnih.gov The kisspeptin system is implicated in insulin (B600854) secretion and glucose homeostasis. mdpi.comnih.gov Specifically, both KISS1 and KISS1R mRNA are expressed in pancreatic islets, and kisspeptin has been shown to stimulate glucose-induced insulin secretion. mdpi.comnih.gov
While a study has already targeted hepatic kisspeptin receptors to ameliorate non-alcoholic fatty liver disease (NAFLD) in a mouse model, the potential of TAK-683 in other metabolic disorders remains largely unexplored. sochob.cl Future investigations could focus on its effects on conditions such as polycystic ovary syndrome (PCOS), which has both reproductive and metabolic components, and type 2 diabetes. researchgate.netmdpi.com Research into how TAK-683 might modulate appetite-controlling neuropeptides and neurotransmitters could also provide valuable insights. mdpi.com
Elucidation of Detailed Molecular Mechanisms
A deeper understanding of the molecular intricacies of TAK-683's action is crucial for optimizing its therapeutic potential and identifying new applications.
Deeper Insights into Post-Receptor Signaling Pathways
Activation of the KISS1R by agonists like TAK-683 is known to primarily trigger the Gαq-mediated pathway, leading to the activation of phospholipase C and subsequent downstream signaling cascades. d-nb.info However, recent studies suggest that KISS1R signaling is more complex, with evidence of crosstalk with other G-protein pathways, such as Gs, leading to increased intracellular cAMP levels. mdpi.com
Future research should aim to dissect these post-receptor signaling pathways in greater detail. Understanding how continuous versus pulsatile administration of TAK-683 differentially affects these pathways could explain its varied physiological effects, such as the desensitization of GnRH neurons observed with chronic exposure. karger.comkarger.com Investigating the specifics of receptor internalization, G-protein uncoupling, and downstream effector modulation will be key. karger.com
Advanced Peptide Engineering and Design
The development of TAK-683 itself was a result of rational peptide design to create a more stable and potent analog of kisspeptin. acs.orgoptcongress.com Future efforts in advanced peptide engineering could further refine its properties.
Building on the knowledge gained from TAK-683 and its counterpart, TAK-448, which was developed to address issues like gel formation, further modifications could be explored. optcongress.commdpi.com These could include:
Modifications for enhanced stability and half-life: Incorporating unnatural amino acids or altering the peptide backbone could further increase resistance to proteolysis. nih.gov
Development of biased agonists: Engineering peptides that selectively activate certain downstream signaling pathways over others could lead to more targeted therapies with fewer side effects.
Creation of orally bioavailable formulations: A major challenge with peptide therapeutics is their delivery. optcongress.comnih.gov Designing versions of TAK-683 that can be administered orally would significantly improve patient compliance and convenience. d-nb.inforesearchgate.net
These advancements in peptide engineering, coupled with a deeper understanding of the compound's biological activities, will be instrumental in shaping the future therapeutic landscape for TAK-683 (TFA) and the broader class of KISS1R agonists. nih.govescholarship.org
Development of Next-Generation Analogs with Enhanced Pharmacokinetic Properties
One key area of investigation is the modification of the compound's core structure to improve its resistance to metabolic degradation. For many small molecules, rapid metabolism is a significant hurdle that can lead to a short half-life and reduced efficacy. By identifying the metabolic "soft spots" on the TAK-683 molecule, chemists can introduce chemical modifications, such as fluorination or deuteration, to block these sites of enzymatic attack without compromising the compound's affinity for its target receptor.
Another crucial aspect is the optimization of a compound's absorption, distribution, metabolism, and excretion (ADME) profile. azolifesciences.com The lipophilicity of a molecule, for instance, plays a pivotal role in its ability to cross biological membranes, including the blood-brain barrier. mdpi.com SAR studies can guide the fine-tuning of lipophilicity by adding or altering functional groups, thereby improving brain penetrance and bioavailability. azolifesciences.commdpi.com The goal is to create analogs with a balanced pharmacokinetic profile that allows for sustained target engagement. Some GPR139 agonists, for example, have been noted to have unfavorable ADME properties that prevented sufficient brain exposure in research models, highlighting the importance of this optimization process. nih.gov
| Structural Modification Strategy | Target Pharmacokinetic Enhancement | Rationale |
| Metabolic Hotspot Blocking | Increased Metabolic Stability, Longer Half-life | Prevents rapid breakdown by metabolic enzymes, leading to prolonged action. |
| Lipophilicity Optimization | Enhanced Bioavailability and Brain Penetration | Balances water solubility and fat solubility to improve absorption and ability to cross the blood-brain barrier. mdpi.com |
| Scaffold Hopping/Modification | Improved Overall ADME Profile | Replaces the core chemical structure with a functionally equivalent one that possesses more favorable pharmacokinetic properties. |
| Salt Form Optimization | Improved Solubility and Stability | Selecting an appropriate salt form of the active compound can significantly enhance its dissolution and stability characteristics. drughunter.com |
Strategies for Improved Bioavailability and Cellular Uptake for Research Tools
For a research compound like TAK-683 to be an effective tool, it must reach its site of action in sufficient concentrations, both in vivo and in vitro. Low bioavailability and poor cellular uptake can limit experimental utility and produce misleading results. Several strategies are employed to overcome these challenges.
Formulation-based approaches are common for improving oral bioavailability. nih.gov These include techniques like creating amorphous solid dispersions, which enhance the solubility and dissolution rate of poorly soluble compounds. drug-dev.com Other methods involve lipid-based formulations, such as self-emulsifying drug delivery systems (SEDDS), which can improve absorption by utilizing lipid uptake pathways in the gut. nih.gov Particle size reduction, through techniques like micronization or nanocrystallization, increases the surface area of the drug, which can also lead to faster dissolution and better absorption. patsnap.com
A significant barrier to cellular uptake and brain penetration is the action of efflux transporters, such as P-glycoprotein (P-gp), which actively pump compounds out of cells and out of the brain. nih.govfrontiersin.org If TAK-683 is identified as a substrate for these transporters, strategies to mitigate their effect become necessary. alzet.com This can involve the co-administration of a P-gp inhibitor, although this adds complexity to experimental design. nih.gov An alternative and more elegant strategy is the development of prodrugs. nih.govpatsnap.com A prodrug is an inactive derivative of the parent molecule that is designed to bypass efflux transporters and improve membrane permeability. Once inside the target cell, the prodrug is converted by intracellular enzymes into the active compound.
| Strategy | Mechanism of Action | Primary Application |
| Amorphous Solid Dispersions | Increases drug solubility and dissolution rate by preventing crystallization. drug-dev.com | Improving oral bioavailability in in-vivo studies. |
| Lipid-Based Formulations | The drug is dissolved in a mix of oils and surfactants, forming an emulsion in the gut to enhance absorption. nih.gov | Enhancing uptake of lipophilic compounds. |
| Prodrugs | A bioreversible, inactive derivative is made to improve permeability and bypass efflux pumps, then converts to the active drug inside the cell. nih.govpatsnap.com | Improving cellular uptake and brain penetration. |
| Efflux Pump Inhibition | Co-administration with an inhibitor blocks transporters like P-gp from removing the compound from the target site. nih.govresearchgate.net | Increasing intracellular and brain concentrations. |
Integration with Omics Technologies
Proteomic and Transcriptomic Profiling in Preclinical Models
To fully understand the biological consequences of TAK-683 activity, it is essential to look beyond single-pathway effects. Integrating omics technologies provides a systems-level view of the molecular changes induced by the compound. Transcriptomic analysis, using techniques like RNA-sequencing, allows for a comprehensive measurement of changes in gene expression in response to TAK-683 treatment. For a compound targeting a receptor like GPR139, which is highly expressed in specific brain regions like the habenula, transcriptomic profiling of these tissues can reveal the genetic circuits that are modulated. genecards.orgfrontiersin.org Such studies can uncover novel downstream targets and provide hypotheses about the compound's broader physiological roles.
Proteomics, the large-scale study of proteins, offers a complementary perspective. It measures the direct output of gene expression, capturing changes in protein abundance and post-translational modifications (e.g., phosphorylation) that constitute the immediate signaling events following receptor activation. Comparing the proteomic and transcriptomic profiles can provide a more robust and nuanced understanding of the compound's mechanism of action, differentiating between changes at the gene level and the functional protein level.
Metabolomic Analysis of Compound-Induced Changes
Metabolomics involves the comprehensive analysis of all small-molecule metabolites in a biological system. This approach is particularly relevant for understanding the effects of compounds that target receptors involved in nutrient sensing. GPR139, for example, is activated by the essential amino acids L-tryptophan and L-phenylalanine, suggesting it may function as a nutrient-sensing receptor in the brain. nih.govacs.orgfrontiersin.org
By applying metabolomic analysis to preclinical models treated with a GPR139 agonist, researchers could identify specific metabolic pathways that are altered. Given GPR139's expression in the hypothalamus, a key center for metabolic regulation, such studies could uncover roles in energy balance, glucose metabolism, or appetite control. nih.govpatsnap.com Integrating metabolomic data with transcriptomic and proteomic findings would allow for the construction of detailed network models, linking receptor activation to downstream changes in gene expression, protein activity, and ultimately, metabolic function.
Development of Research Tools
Radioligand Development for In Vivo Receptor Occupancy Studies
A crucial step in the development of any CNS-active compound is to confirm that it engages its target in the living brain at therapeutic concentrations. Radioligand development is a key enabling technology for this purpose. giffordbioscience.com A radioligand is a version of a compound, or a close analog, that is labeled with a positron-emitting isotope (like ¹¹C or ¹⁸F). This allows its concentration in the brain to be measured non-invasively using Positron Emission Tomography (PET).
Developing a specific PET radioligand for a target like GPR139 would be a significant advancement. nih.gov While some radiolabeled GPR139 ligands have been developed for in-vitro use, a suitable candidate for in-vivo PET imaging has been a challenge. nih.govbohrium.com Such a tool would enable researchers to conduct receptor occupancy studies, which measure the percentage of target receptors that are bound by a drug at different doses. giffordbioscience.com This information is invaluable for correlating the dose of a compound like TAK-683 with its biological effect, optimizing dosing in clinical trials, and confirming target engagement in human subjects. The lack of a suitable PET radioligand for GPR139 currently limits the clinical development of agonists for this target. bohrium.com
Imaging Probes for Preclinical Research
The potent and specific binding of TAK-683 to the kisspeptin receptor (KISS1R) makes it an attractive scaffold for the development of imaging probes for preclinical research. These probes are instrumental in visualizing and quantifying the expression and localization of KISS1R in living organisms and in tissue samples, thereby facilitating a deeper understanding of the receptor's role in various physiological and pathological processes. The primary applications have been in the realm of nuclear imaging, with promising developments in positron emission tomography (PET).
One of the notable advancements in this area is the creation of a radiolabeled version of TAK-683 for PET imaging. snmjournals.org PET is a highly sensitive, non-invasive imaging technique that allows for the three-dimensional visualization of metabolic processes in the body. kcl.ac.uk For a molecule to be used as a PET probe, it must be labeled with a positron-emitting radionuclide.
In a significant study, a derivative of TAK-683 was conjugated with a DOTA chelator and labeled with Gallium-68 (⁶⁸Ga) to create a novel PET tracer. snmjournals.org This tracer, named [⁶⁸Ga]Ga-JC01094, was synthesized and evaluated for its potential to image KISS1R-expressing cancers. snmjournals.org The research demonstrated that [⁶⁸Ga]Ga-JC01094 exhibited good binding affinity for KISS1R and showed excellent tumor uptake with high tumor-to-normal organ uptake ratios in preclinical models. snmjournals.org Specifically, in PET imaging studies using HEK293T tumor xenografts that express KISS1R, the tracer was able to clearly delineate the tumors. snmjournals.org
The development of such probes holds considerable promise for cancer diagnostics, particularly for malignancies known to express KISS1R, such as breast, ovarian, renal, and endometrial cancers. snmjournals.org The ability to non-invasively assess KISS1R expression can aid in patient stratification and monitoring response to targeted therapies. Furthermore, the DOTA-conjugated TAK-683 derivatives are also being considered as candidates for potential radiotherapeutic applications. snmjournals.org
While the primary focus has been on radiolabeling for PET, the principles of probe design could be extended to other imaging modalities. For instance, fluorescently labeled probes are powerful tools for in vitro studies, such as flow cytometry and confocal microscopy, offering high-resolution visualization of receptor localization in cells and tissues. researchgate.netd-nb.info Research on other kisspeptin analogs has demonstrated the feasibility of attaching fluorescent tags like tetramethylrhodamine (B1193902) (TMR) and rhodamine green (RG) without compromising their binding and agonistic activities towards GPR54 (KISS1R). researchgate.net These fluorescent probes have been successfully used to detect GPR54 in both cell lines and native tissues. researchgate.netd-nb.info Given that TAK-683 is a potent kisspeptin analog, it is conceivable that similar fluorescent modifications of TAK-683 could yield valuable probes for detailed preclinical investigations of KISS1R biology.
Detailed Research Findings for [⁶⁸Ga]Ga-JC01094
| Parameter | Finding | Source |
| Tracer | [⁶⁸Ga]Ga-JC01094 (DOTA-conjugated TAK-683) | snmjournals.org |
| Imaging Modality | Positron Emission Tomography (PET) | snmjournals.org |
| Target | Kisspeptin Receptor (KISS1R) | snmjournals.org |
| Tumor Model | HEK293T::KISS1R tumor xenografts | snmjournals.org |
| Tumor Uptake | 24.6 ± 0.61 %IA/g | snmjournals.org |
| Tumor-to-Muscle Ratio | 310 ± 9.85 | snmjournals.org |
| Clearance Pathway | Renal | snmjournals.org |
| Kidney Uptake | 4.69 ± 0.15 %IA/g | snmjournals.org |
| Potential Application | Detection of KISS1R-expressing cancers | snmjournals.org |
Q & A
Q. What molecular mechanisms underlie TAK-683 (tfa)-mediated suppression of testosterone in hormone-dependent prostate cancer models?
TAK-683 (tfa) acts as a full KISS1R agonist (IC₅₀ = 170 pM) by binding to metastin receptors, leading to hypothalamic GnRH depletion. This disrupts the hypothalamic-pituitary-gonadal axis, reducing plasma FSH, LH, and testosterone levels. Preclinical studies in rats demonstrated near-complete testosterone suppression (<50 ng/dl) at 2.0 mg/day doses, mimicking castration effects . Methodologically, researchers should prioritize in vivo hormone profiling (e.g., ELISA for LH/FSH) alongside GnRH immunohistochemistry in hypothalamic tissue to validate mechanism.
Q. Which preclinical models are most relevant for evaluating TAK-683 (tfa) efficacy, and what endpoints are critical?
Rat models are standard for prostate cancer due to conserved KISS1R agonism (EC₅₀ = 1.6 nM in rats vs. 0.96 nM in humans). Key endpoints include:
Q. How do the pharmacokinetic (PK) properties of TAK-683 (tfa) inform dosing regimens in clinical trials?
TAK-683 exhibits dose-proportional plasma concentrations with rapid absorption (tₘₐₓ = 0.25–0.50 h) and steady-state attainment by day 2 during continuous dosing. However, urinary excretion is minimal (0.014–0.314% of dose), suggesting hepatic metabolism dominates. Researchers should design trials with daily subcutaneous dosing (e.g., 0.01–2.0 mg/day) and monitor trough concentrations to avoid accumulation .
Advanced Research Questions
Q. How can contradictions between dose-dependent testosterone suppression and non-linear LH/FSH inhibition in clinical trials be resolved?
Phase 1 trials showed testosterone suppression was dose-dependent (e.g., 80% castration-level suppression at 2.0 mg/day), but LH/FSH reductions were inconsistent. This may reflect differential receptor desensitization or feedback loops. To address this, researchers should:
Q. What methodological challenges arise when assessing pulsatile vs. surge LH secretion in response to TAK-683 (tfa)?
Chronic TAK-683 exposure in ovariectomized goats suppressed LH pulse frequency and amplitude, but surge secretion remained intact. Key considerations include:
Q. What advantages does TAK-683 (tfa) offer over other KISS1R agonists (e.g., TAK-448) in experimental settings?
TAK-683 exhibits superior metabolic stability and water solubility compared to TAK-448, with a longer half-life (6–9 h vs. <4 h). Receptor-binding kinetics also differ: TAK-683 shows higher affinity for human KISS1R (EC₅₀ = 0.96 nM) and sustained suppression of testosterone in continuous dosing. Researchers should compare these agonists in cross-tolerance studies to identify receptor internalization patterns .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
